Cas no 1993997-06-0 (3-(2-Fluoro-3-methylphenyl)-5-methylisoxazole-4-carboxylic Acid)

3-(2-Fluoro-3-methylphenyl)-5-methylisoxazole-4-carboxylic acid is a fluorinated isoxazole derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a carboxylic acid functional group, enabling further derivatization, while the fluorine substitution enhances metabolic stability and bioavailability. The methyl groups on the phenyl and isoxazole rings contribute to steric and electronic modulation, influencing binding affinity in target interactions. This compound is particularly valuable as an intermediate in the synthesis of bioactive molecules, including enzyme inhibitors or receptor modulators. Its well-defined purity and stability make it suitable for rigorous experimental studies in medicinal chemistry and drug development.
3-(2-Fluoro-3-methylphenyl)-5-methylisoxazole-4-carboxylic Acid structure
1993997-06-0 structure
Product name:3-(2-Fluoro-3-methylphenyl)-5-methylisoxazole-4-carboxylic Acid
CAS No:1993997-06-0
MF:C12H10FNO3
MW:235.211106777191
CID:5958007
PubChem ID:165454127

3-(2-Fluoro-3-methylphenyl)-5-methylisoxazole-4-carboxylic Acid Chemical and Physical Properties

Names and Identifiers

    • EN300-716927
    • 1993997-06-0
    • 3-(2-fluoro-3-methylphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid
    • SY333003
    • 3-(2-Fluoro-3-methylphenyl)-5-methylisoxazole-4-carboxylic Acid
    • Inchi: 1S/C12H10FNO3/c1-6-4-3-5-8(10(6)13)11-9(12(15)16)7(2)17-14-11/h3-5H,1-2H3,(H,15,16)
    • InChI Key: WKYNRGAMAFETDQ-UHFFFAOYSA-N
    • SMILES: FC1C(C)=CC=CC=1C1C(C(=O)O)=C(C)ON=1

Computed Properties

  • Exact Mass: 235.06447134g/mol
  • Monoisotopic Mass: 235.06447134g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 300
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 63.3Ų

3-(2-Fluoro-3-methylphenyl)-5-methylisoxazole-4-carboxylic Acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-716927-1.0g
3-(2-fluoro-3-methylphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid
1993997-06-0
1g
$0.0 2023-06-06

Additional information on 3-(2-Fluoro-3-methylphenyl)-5-methylisoxazole-4-carboxylic Acid

Introduction to 3-(2-Fluoro-3-methylphenyl)-5-methylisoxazole-4-carboxylic Acid (CAS No. 1993997-06-0)

3-(2-Fluoro-3-methylphenyl)-5-methylisoxazole-4-carboxylic Acid, identified by its Chemical Abstracts Service (CAS) number 1993997-06-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the isoxazole class, a heterocyclic structure known for its broad spectrum of biological activities. The presence of a fluoro substituent at the 2-position of the phenyl ring and a methyl group at the 5-position of the isoxazole ring contributes to its unique chemical and pharmacological properties, making it a promising candidate for further research and development.

The structure of 3-(2-Fluoro-3-methylphenyl)-5-methylisoxazole-4-carboxylic Acid exhibits a delicate balance of functional groups that enhance its potential as an intermediate in drug synthesis. The fluoro atom, a well-documented bioisostere, influences the electronic properties of the aromatic ring, thereby modulating interactions with biological targets. This modification is particularly relevant in the design of small-molecule inhibitors targeting enzymes and receptors involved in critical metabolic pathways.

In recent years, there has been a surge in research focused on fluorinated aromatic compounds due to their enhanced metabolic stability and improved binding affinity. The fluoro-substituted phenyl ring in this compound not only enhances its lipophilicity but also contributes to its resistance against enzymatic degradation, making it an attractive scaffold for drug discovery. The methyl groups at the 5-position of the isoxazole ring further stabilize the molecule’s conformation, facilitating optimal interactions with biological targets.

One of the most compelling aspects of 3-(2-Fluoro-3-methylphenyl)-5-methylisoxazole-4-carboxylic Acid is its potential application in neurological disorders. Isoxazole derivatives have been extensively studied for their role in modulating neurotransmitter systems, particularly those involving serotonin and dopamine. The fluoro-substituent enhances binding affinity to serotonin receptors, which are implicated in conditions such as depression, anxiety, and neurodegenerative diseases. Preliminary studies suggest that this compound may exhibit potent inhibitory effects on monoamine oxidase (MAO), an enzyme crucial in regulating neurotransmitter levels.

Furthermore, the pharmaceutical industry has shown increasing interest in isoxazole-based scaffolds due to their versatility in drug design. The carboxylic acid functionality at the 4-position provides a site for further derivatization, allowing chemists to tailor the molecule’s properties for specific therapeutic applications. This flexibility makes 3-(2-Fluoro-3-methylphenyl)-5-methylisoxazole-4-carboxylic Acid a valuable building block for synthesizing novel therapeutic agents.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of compounds with remarkable accuracy before conducting expensive wet-lab experiments. Molecular docking studies using computational models have indicated that this compound may interact with various protein targets, including kinases and transcription factors involved in cancer pathways. The fluoro-substituent, in particular, has been shown to enhance binding interactions by improving hydrophobicity and electronic complementarity with aromatic pockets in protein active sites.

The synthesis of 3-(2-Fluoro-3-methylphenyl)-5-methylisoxazole-4-carboxylic Acid presents both challenges and opportunities for synthetic chemists. Traditional synthetic routes involve multi-step processes that require careful optimization to ensure high yield and purity. However, recent innovations in catalytic methods have streamlined these processes, making large-scale production more feasible. For instance, transition-metal-catalyzed cross-coupling reactions have been employed to efficiently construct the carbon-fluorine bond, a critical step in introducing the fluoro-substituent.

In conclusion, 3-(2-Fluoro-3-methylphenyl)-5-methylisoxazole-4-carboxylic Acid (CAS No. 1993997-06-0) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and promising biological activities. Its potential applications in treating neurological disorders and cancer make it a compelling target for further research. As computational methods continue to evolve, researchers will be better equipped to explore its full therapeutic potential, paving the way for innovative drug development strategies.

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